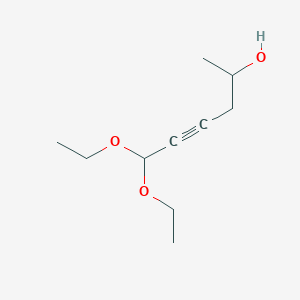

6,6-Diethoxyhex-4-yn-2-ol

Description

6,6-Diethoxyhex-4-yn-2-ol (CAS 141207-05-8) is a branched alkyne-alcohol compound characterized by a six-carbon chain with a hydroxyl group at position 2, a triple bond at position 4, and diethoxy substituents at position 4.

Properties

IUPAC Name |

6,6-diethoxyhex-4-yn-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-4-12-10(13-5-2)8-6-7-9(3)11/h9-11H,4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZXDZYOTJASIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C#CCC(C)O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Diethoxyhex-4-yn-2-ol typically involves the reaction of an alkyne with an aldehyde or ketone in the presence of a strong base. One common method is the alkynylation of carbonyl compounds using organometallic reagents. For example, the reaction of an alkyne with a ketone in the presence of a base such as potassium tert-butoxide (tert-BuOK) can yield the desired propargylic alcohol .

Industrial Production Methods

While specific industrial production methods for 6,6-Diethoxyhex-4-yn-2-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6,6-Diethoxyhex-4-yn-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The triple bond can be reduced to a double or single bond.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of halogenated compounds.

Scientific Research Applications

Organic Synthesis

Intermediate in Synthesis

6,6-Diethoxyhex-4-yn-2-ol serves as an important intermediate in the synthesis of complex organic molecules. Its alkyne functional group allows for various transformations, including cycloadditions and cross-coupling reactions. These reactions are vital for constructing more intricate molecular architectures that are often required in pharmaceutical development.

Reactivity and Derivatives

The compound can be transformed into a variety of derivatives through functional group interconversions. For example, it can undergo oxidation to yield corresponding aldehydes or ketones, which are valuable in further synthetic applications. The diethoxy groups also provide opportunities for selective reactions under mild conditions, making this compound versatile in synthetic pathways.

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that compounds similar to 6,6-Diethoxyhex-4-yn-2-ol exhibit biological activity that may be harnessed for therapeutic purposes. For instance, studies have shown that related alkynols possess anti-inflammatory properties and can inhibit key signaling pathways involved in cancer progression. The structural features of 6,6-Diethoxyhex-4-yn-2-ol may enhance its efficacy as a lead compound for drug development targeting specific diseases.

Case Studies in Drug Development

A notable case study involves the synthesis of derivatives of 6,6-Diethoxyhex-4-yn-2-ol that were tested for their ability to inhibit specific kinases associated with cancer cell proliferation. The results indicated that modifications to the alkyne moiety could significantly enhance the inhibitory potency against these targets, suggesting a pathway for developing new anticancer agents.

Materials Science

Polymer Chemistry

The unique chemical structure of 6,6-Diethoxyhex-4-yn-2-ol allows it to be utilized in polymer synthesis. It can act as a monomer or cross-linking agent in the formation of specialty polymers with tailored properties. These polymers can find applications in coatings, adhesives, and other materials requiring specific mechanical or thermal characteristics.

Nanomaterials and Composites

Recent advancements have explored the use of 6,6-Diethoxyhex-4-yn-2-ol in the development of nanocomposites. Its incorporation into nanostructured materials has been shown to improve thermal stability and mechanical strength, making it suitable for high-performance applications in electronics and aerospace.

Summary Table: Applications of 6,6-Diethoxyhex-4-yn-2-ol

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Versatile transformations |

| Medicinal Chemistry | Potential therapeutic agent for cancer treatment | Enhanced biological activity |

| Materials Science | Monomer for specialty polymers | Improved mechanical properties |

| Nanomaterials | Component in nanocomposites | Enhanced thermal stability |

Mechanism of Action

The mechanism of action of 6,6-Diethoxyhex-4-yn-2-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the triple bond can undergo addition reactions. These interactions can influence the compound’s reactivity and its ability to act as a building block in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6,6-Diethoxyhex-4-yn-2-ol with three analogous compounds, focusing on molecular structure, functional groups, and physicochemical properties.

Table 1: Structural and Functional Group Comparison

| Compound Name | Molecular Formula | Functional Groups | Key Substituents |

|---|---|---|---|

| 6,6-Diethoxyhex-4-yn-2-ol | C₁₀H₁₈O₃ | Alkyne, alcohol, diethoxy | -OH (C2), -C≡C- (C4), -OEt (C6) |

| 6,6-Diethoxy-2-methylhex-4-yn-3-one | C₁₀H₁₆O₃ | Alkyne, ketone, diethoxy | -CO (C3), -C≡C- (C4), -OEt (C6) |

| 6-Methyl-6-hepten-4-yn-2-ol | C₈H₁₂O | Alkyne, alcohol, alkene, methyl | -OH (C2), -C≡C- (C4), -CH₃ (C6) |

| (E)-6,6-Dimethylhept-2-en-4-yn-1-ol | C₉H₁₄O | Alkyne, alcohol, alkene, dimethyl | -OH (C1), -C≡C- (C4), -CH₃ (C6) |

Key Observations

Functional Group Influence :

- The alcohol group in 6,6-Diethoxyhex-4-yn-2-ol (C2) contrasts with the ketone in 6,6-Diethoxy-2-methylhex-4-yn-3-one (C3), which reduces hydrogen-bonding capacity and increases electrophilicity .

- The diethoxy groups at C6 in the target compound enhance steric bulk compared to methyl or dimethyl substituents in analogs like 6-Methyl-6-hepten-4-yn-2-ol .

Physicochemical Properties :

- Melting Points : While data for the target compound are unavailable, analogs such as 6a (mp 163–164°C) and 5h (mp 181–183°C) demonstrate that alkyne-alcohol derivatives typically exhibit moderate melting points due to intermolecular hydrogen bonding .

- Spectroscopic Data :

- IR : Alkyne stretches (~2200 cm⁻¹) and hydroxyl peaks (~3250 cm⁻¹) are common in related compounds (e.g., 6a: νmax 2229 cm⁻¹ for alkyne, 3256 cm⁻¹ for -OH) .

- NMR : The diethoxy groups in 6,6-Diethoxyhex-4-yn-2-ol would likely show resonances near δ 1.2–1.4 (CH₃) and δ 3.4–3.6 (CH₂), similar to ethoxy signals in other compounds .

Biological Activity

6,6-Diethoxyhex-4-yn-2-ol is a compound that has garnered attention in the field of organic chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

6,6-Diethoxyhex-4-yn-2-ol is characterized by its alkyne functional group and the presence of two ethoxy groups. Its chemical formula is , and it exhibits properties typical of alcohols and alkynes, such as solubility in organic solvents and reactivity towards electrophiles.

Biological Activity Overview

The biological activity of 6,6-Diethoxyhex-4-yn-2-ol has been investigated in various studies, focusing on its potential as an antimicrobial agent, its effects on cell viability, and its interactions with biological macromolecules.

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of 6,6-Diethoxyhex-4-yn-2-ol. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

These results suggest that the compound exhibits significant antimicrobial activity against both bacterial and fungal strains.

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted to evaluate the effects of 6,6-Diethoxyhex-4-yn-2-ol on various cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 25 | |

| MCF7 (breast cancer) | 30 | |

| NIH3T3 (fibroblast) | >100 |

The IC50 values indicate that while 6,6-Diethoxyhex-4-yn-2-ol is cytotoxic to certain cancer cell lines, it shows lower toxicity towards normal cells.

Research has indicated that the biological activity of 6,6-Diethoxyhex-4-yn-2-ol may be attributed to its ability to interact with cellular membranes and disrupt lipid bilayers. This interaction leads to increased permeability and eventual cell death in susceptible microorganisms and cancer cells.

Case Studies

A notable case study involved the use of 6,6-Diethoxyhex-4-yn-2-ol in combination with conventional antibiotics. The study demonstrated a synergistic effect when used alongside ampicillin against resistant strains of E. coli, enhancing the overall antimicrobial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.